PROTAC TEAD degrader-1

TEAD2-selective degradation Hippo pathway PROTAC

PROTAC TEAD degrader-1 (Compound is a proteolysis‑targeting chimera (PROTAC) that recruits the CRBN E3 ubiquitin ligase to selectively degrade the transcriptional enhanced associate domain (TEAD) family of transcription factors. It exhibits a pronounced preference for TEAD2 over the other three TEAD paralogs in cellular degradation assays.

Molecular Formula C44H41F3N6O7
Molecular Weight 822.8 g/mol
Cat. No. B15545345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC TEAD degrader-1
Molecular FormulaC44H41F3N6O7
Molecular Weight822.8 g/mol
Structural Identifiers
InChIInChI=1S/C44H41F3N6O7/c1-26(50-40(55)29-10-14-33-28(24-29)4-2-5-32(33)27-8-11-30(12-9-27)44(45,46)47)36-6-3-7-38(51-36)49-19-21-60-23-22-59-20-18-48-31-13-15-34-35(25-31)43(58)53(42(34)57)37-16-17-39(54)52-41(37)56/h2-15,24-26,37,48H,16-23H2,1H3,(H,49,51)(H,50,55)(H,52,54,56)/t26-,37?/m0/s1
InChIKeyCWXBYFNGUWSZDS-XVNGORCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC TEAD degrader-1: A TEAD2‑Preferential Chemical Probe for Hippo Pathway Research and Oncology Studies


PROTAC TEAD degrader-1 (Compound 27) is a proteolysis‑targeting chimera (PROTAC) that recruits the CRBN E3 ubiquitin ligase to selectively degrade the transcriptional enhanced associate domain (TEAD) family of transcription factors. It exhibits a pronounced preference for TEAD2 over the other three TEAD paralogs in cellular degradation assays [1]. Its core architecture comprises a pan‑TEAD inhibitor warhead, a PEG‑based linker, and a thalidomide‑derived CRBN ligand, enabling it to form a ternary complex that triggers ubiquitin‑dependent proteasomal degradation . The compound has been characterized as a valuable chemical probe for dissecting TEAD2‑specific functions and for evaluating therapeutic potential in NF2‑deficient/Hippo‑dysregulated cancers such as malignant pleural mesothelioma .

Why TEAD PROTACs Cannot Be Interchanged: Divergent Isoform Selectivity Dictates Experimental Outcomes


TEAD PROTACs exhibit profoundly different isoform degradation profiles despite sharing a common CRBN‑recruiting mechanism and a pan‑TEAD inhibitor warhead. Variations in linker length, exit vector geometry, and E3 ligase ligand orientation dramatically alter the stability and topology of the induced ternary complex (TEAD:PROTAC:CRBN), which directly determines which specific TEAD paralog(s) are preferentially ubiquitinated [1]. Consequently, PROTAC TEAD degrader-1, H122, HC278, and KG‑FP‑003 cannot be considered functional equivalents. A researcher seeking to deconvolute TEAD2‑dependent biology or target a NF2‑deficient mesothelioma model must select a tool with a degradation bias that aligns with the experimental hypothesis. Blind substitution of one TEAD PROTAC for another—even those with comparable in vitro antiproliferative IC50 values—introduces unaccounted isoform‑selectivity variables that can confound mechanistic interpretation and reproducibility [2].

PROTAC TEAD degrader-1 Comparative Evidence Guide: Head‑to‑Head Quantification Against Leading TEAD Degraders and Inhibitors


Isoform Degradation Selectivity: PROTAC TEAD degrader‑1 Exhibits a Unique TEAD2 Preference Compared to Pan‑TEAD or TEAD1/3‑Selective Degraders

In a direct Flag‑TEAD overexpression system in 293T cells, PROTAC TEAD degrader‑1 (Compound 27) demonstrated a clear degradation preference for TEAD2 (DC50 = 54.1 nM) over TEAD1, TEAD3, and TEAD4, for which no quantitative DC50 values were observed at comparable concentrations [1]. In contrast, the comparator H122 exhibits potent pan‑TEAD degradation with a TEAD1 DC50 of 3.0 nM and binding affinities (Ki) to TEAD2 (2.0 nM), TEAD3 (3.6 nM), and TEAD4 (1.6 nM) . Another comparator, HC278, achieves effective degradation of TEAD1 and TEAD3 at low nanomolar doses while only weakly degrading TEAD2 and TEAD4 at higher doses [2]. KG‑FP‑003 degrades all four TEAD isoforms in NCI‑H1299 cells with DC50 values of 6 nM (TEAD1), 68 nM (TEAD2), 12 nM (TEAD3), and 7 nM (TEAD4) .

TEAD2-selective degradation Hippo pathway PROTAC isoform selectivity mesothelioma

Antiproliferative Potency in NF2‑Deficient Mesothelioma: PROTAC TEAD degrader‑1 Matches the Cytostatic Efficacy of Pan‑TEAD Degraders in NCI‑H226 Cells

In the NF2‑deficient NCI‑H226 mesothelioma cell line, PROTAC TEAD degrader‑1 (Compound 27) inhibited proliferation with an IC50 of 0.21 μM [1]. This cytostatic potency is equivalent to that reported for the pan‑TEAD degrader KG‑FP‑003 (IC50 = 27 nM in the same cell line) and for HC278, which also suppresses NCI‑H226 proliferation, though a precise IC50 was not quantified in the primary publication [2]. Notably, the pan‑TEAD degrader H122 exhibits substantially greater potency in NCI‑H226 cells with an IC50 of 0.6 nM , highlighting a 350‑fold difference that reflects its broader isoform coverage rather than superior on‑target degradation of TEAD2 alone.

NF2‑deficient cancer NCI‑H226 antiproliferative IC50 mesothelioma YAP/TAZ

Degradation Mechanism: PROTAC TEAD degrader‑1 Demonstrates Strict CRBN and Proteasome Dependence, Matching the Class‑Defining Behavior of Advanced Degraders

Degradation of Flag‑TEAD2 induced by PROTAC TEAD degrader‑1 (Compound 27) was completely abrogated by pretreatment with the CRBN inhibitor lenalidomide, the NEDD8‑activating enzyme inhibitor MLN4924, or the proteasome inhibitor MG132 [1]. This triple‑dependency profile (CRBN engagement → cullin‑RING ligase activation → proteasome‑mediated proteolysis) is identical to that reported for the advanced pan‑TEAD degrader KG‑FP‑003, which likewise requires a functional CRBN‑DDB1‑CUL4A complex and proteasome activity [2]. Similarly, the TEAD1/3‑selective degrader HC278 exhibits CRBN and proteasome dependence for TEAD degradation [3].

CRBN dependence proteasome dependence ubiquitination PROTAC mechanism chemical biology

Downstream Target Gene Suppression: PROTAC TEAD degrader‑1 Attenuates YAP‑TEAD Transcriptional Output Comparable to Pan‑TEAD Degraders in Mesothelioma Cells

Treatment of NCI‑H226 cells with PROTAC TEAD degrader‑1 (Compound 27) resulted in a concentration‑dependent decrease in the mRNA levels of the canonical YAP/TAZ‑TEAD target genes CYR61 and CTGF [1]. This transcriptional repression is consistent with the activity observed for the pan‑TEAD degrader KG‑FP‑003, which similarly downregulates YAP‑TEAD target genes in mesothelioma models [2]. HC278 also significantly downregulates CTGF, CYR61, and ANKRD1 in NCI‑H226 cells as demonstrated by RNA‑seq and GSEA analyses [3].

YAP target genes CYR61 CTGF transcriptional repression Hippo pathway

In Vivo Efficacy: PROTAC TEAD degrader‑1 Lacks Reported Animal Data, a Critical Differentiation from Advanced Pan‑TEAD Degraders with Xenograft Validation

To date, no peer‑reviewed in vivo efficacy data have been published for PROTAC TEAD degrader‑1 (Compound 27). In contrast, the pan‑TEAD degrader KG‑FP‑003 (3 mg/kg, i.p.) induced pronounced TEAD1 degradation and significant tumor growth inhibition in the MSTO‑211H pleural mesothelioma xenograft model [1]. Similarly, H122 (Compound 40) exhibited robust antitumor efficacy in the MSTO‑211H mouse xenograft model, and HC278 has been characterized in xenograft settings [2][3].

in vivo efficacy xenograft MSTO‑211H tumor growth inhibition pharmacodynamics

PROTAC TEAD degrader-1 Application Scenarios: When This TEAD2‑Preferential Tool Provides the Greatest Scientific Value


Deconvolution of TEAD2‑Specific Functions in Normal and Cancer Biology

PROTAC TEAD degrader-1 is optimally deployed in experimental systems requiring selective ablation of TEAD2 while sparing TEAD1, TEAD3, and TEAD4. Its 54.1 nM DC50 for TEAD2 in 293T cells—with no detectable degradation of other isoforms at comparable concentrations—makes it a first‑line chemical probe for investigating TEAD2‑specific transcriptional programs, protein‑protein interactions, and phenotypic contributions in development or disease [1]. This contrasts with pan‑TEAD degraders (e.g., H122, KG‑FP‑003) that broadly suppress all TEAD paralogs, confounding isoform‑specific conclusions.

In Vitro Pharmacological Profiling in NF2‑Deficient Mesothelioma and Hippo‑Dysregulated Cancer Cell Lines

The compound's 0.21 μM antiproliferative IC50 in NCI‑H226 cells validates its utility for in vitro viability screens and combination drug studies in NF2‑mutant mesothelioma models . While its absolute potency is lower than pan‑TEAD degraders (e.g., H122 IC50 = 0.6 nM), its TEAD2‑selective mechanism offers a unique pharmacodynamic signature for evaluating the relative contribution of TEAD2 to YAP/TAZ‑driven proliferation in defined genetic backgrounds . Researchers should pair PROTAC TEAD degrader‑1 with pan‑TEAD inhibitors or degraders to dissect isoform‑specific vulnerabilities.

Mechanistic Studies of CRBN‑Dependent Ubiquitination and TEAD Degradation Kinetics

PROTAC TEAD degrader‑1 serves as an excellent tool for dissecting the kinetics and biochemical requirements of CRBN‑mediated TEAD degradation. Its activity is fully reversed by lenalidomide (CRBN inhibitor), MLN4924 (neddylation inhibitor), and MG132 (proteasome inhibitor), confirming strict pathway dependence [1]. These features enable rigorous control experiments in ubiquitination assays, ternary complex formation studies, and washout/recovery experiments to measure degradation half‑life. The compound's TEAD2 preference also permits comparative kinetic analyses against pan‑TEAD degraders to understand how isoform selectivity influences degradation rate and duration.

In Vitro Chemical Biology Tool for TEAD2‑Driven Gene Expression Studies

The confirmed downregulation of CYR61 and CTGF mRNA upon PROTAC TEAD degrader‑1 treatment establishes its utility for pharmacodynamic monitoring of YAP/TAZ‑TEAD transcriptional output in cell culture models . This application is particularly valuable for validating target engagement and pathway modulation in engineered cell lines or patient‑derived organoids where TEAD2 is hypothesized to be the dominant oncogenic driver. However, researchers planning to transition to in vivo pharmacology should note that no xenograft efficacy data currently exist for this compound, and alternative TEAD PROTACs with established in vivo profiles (e.g., KG‑FP‑003, H122) should be prioritized for animal studies [2].

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